PSS-Allyl-Heptacyclopentyl substituted

Catalog No.
S1909317
CAS No.
205131-81-3
M.F
C38H68O12Si8
M. Wt
941.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
PSS-Allyl-Heptacyclopentyl substituted

CAS Number

205131-81-3

Product Name

PSS-Allyl-Heptacyclopentyl substituted

IUPAC Name

1,3,5,7,9,11,13-heptacyclopentyl-15-prop-2-enyl-2,4,6,8,10,12,14,16,17,18,19,20-dodecaoxa-1,3,5,7,9,11,13,15-octasilapentacyclo[9.5.1.13,9.15,15.17,13]icosane

Molecular Formula

C38H68O12Si8

Molecular Weight

941.6 g/mol

InChI

InChI=1S/C38H68O12Si8/c1-2-31-51-39-52(32-17-3-4-18-32)42-55(35-23-9-10-24-35)44-53(40-51,33-19-5-6-20-33)46-57(37-27-13-14-28-37)47-54(41-51,34-21-7-8-22-34)45-56(43-52,36-25-11-12-26-36)49-58(48-55,50-57)38-29-15-16-30-38/h2,32-38H,1,3-31H2

InChI Key

WPWQPIMCUOEXGC-UHFFFAOYSA-N

SMILES

C=CC[Si]12O[Si]3(O[Si]4(O[Si](O1)(O[Si]5(O[Si](O2)(O[Si](O3)(O[Si](O4)(O5)C6CCCC6)C7CCCC7)C8CCCC8)C9CCCC9)C1CCCC1)C1CCCC1)C1CCCC1

Canonical SMILES

C=CC[Si]12O[Si]3(O[Si]4(O[Si](O1)(O[Si]5(O[Si](O2)(O[Si](O3)(O[Si](O4)(O5)C6CCCC6)C7CCCC7)C8CCCC8)C9CCCC9)C1CCCC1)C1CCCC1)C1CCCC1

Model for Silica Surfaces

Due to its cage-like structure resembling a segment of silica (SiO2), Allyl-POSS can be used as a model system to study the interactions between organic molecules and silica surfaces. This research is crucial for understanding various processes in material science, catalysis, and adsorption phenomena. For instance, scientists can utilize Allyl-POSS to investigate how polymers adhere to silica fillers in composite materials [1].

[1] Silva, J. C. et al. (2002). POSS Molecules as Building Blocks for New Functional Materials. Journal of Polymer Science Part A: Polymer Chemistry, 40(24), 3906-3912.

Formation of Novel Polymeric Materials

The presence of the allyl group allows Allyl-POSS to participate in polymerization reactions, enabling the creation of new polymeric materials with unique properties. Researchers can incorporate Allyl-POSS into polymer chains, introducing the cage-like structure and enhancing characteristics like thermal stability, mechanical strength, and flame retardancy [2, 3].

[2] Li, G.-Z. et al. (2001). Synthesis and Characterization of Poly(dimethylsiloxane)s Containing POSS Units. Macromolecules, 34(11), 3741-3748.

[3] Zheng, L. et al. (2004). POSS-functionalized flame retardant polyurethanes: Synthesis and thermal properties. Polymer, 45(12), 4029-4037.

PSS-Allyl-Heptacyclopentyl substituted, also known as Allyl-Polyhedral Oligomeric Silsesquioxane, is a complex chemical compound with the formula C₃₈H₆₈O₁₂Si₈. It belongs to the class of polyhedral oligomeric silsesquioxanes, which are hybrid organic-inorganic materials characterized by their cage-like structures that resemble silica. This compound is notable for its unique arrangement of silicon and oxygen atoms, which contributes to its distinctive chemical and physical properties, making it useful in various applications, particularly in materials science and nanotechnology .

Due to its allyl functional group. Key reactions include:

  • Polymerization: The allyl groups can undergo radical polymerization, leading to the formation of cross-linked polymer networks.
  • Condensation Reactions: The silanol groups can react with other silanol or alkoxysilanes to form siloxane bonds, which are crucial for creating hybrid materials.
  • Functionalization: The compound can be further modified by introducing various functional groups through nucleophilic substitution or addition reactions at the allyl position .

Research into the biological activity of PSS-Allyl-Heptacyclopentyl substituted is limited but suggests potential applications in drug delivery systems and biocompatible materials. Its unique structure may enhance the solubility and stability of therapeutic agents. Additionally, its potential antimicrobial properties are being explored, as compounds with similar silsesquioxane frameworks have shown efficacy against certain pathogens .

The synthesis of PSS-Allyl-Heptacyclopentyl substituted typically involves several steps:

  • Preparation of Silica Precursors: Starting materials such as silanes are reacted under controlled conditions to form the oligomeric structure.
  • Allylation: The introduction of allyl groups can be achieved through reactions with allyl halides or other allylic derivatives.
  • Purification: The final product is purified using techniques such as column chromatography or distillation to achieve the desired purity level .

PSS-Allyl-Heptacyclopentyl substituted has a variety of applications:

  • Nanocomposites: Used as a filler or modifier in polymer matrices to enhance mechanical properties.
  • Coatings: Serves as a precursor for coatings that require high thermal stability and durability.
  • Silica Models: Acts as a model for studying silica surfaces in various scientific research applications .

Interaction studies involving PSS-Allyl-Heptacyclopentyl substituted focus on its compatibility with other materials and its behavior in different environments. These studies often assess:

  • Compatibility with Polymers: Investigating how well it integrates into polymer systems and affects properties like tensile strength and thermal stability.
  • Chemical Stability: Evaluating how it withstands various chemical environments, which is critical for applications in harsh conditions.
  • Biocompatibility: Assessing interactions with biological systems to determine suitability for medical applications .

PSS-Allyl-Heptacyclopentyl substituted shares similarities with several other compounds within the polyhedral oligomeric silsesquioxane family. Below is a comparison highlighting its uniqueness:

Compound NameChemical FormulaUnique Features
PSS-Allyl-HeptacyclopentylC₃₈H₆₈O₁₂Si₈High thermal stability; unique cage structure
OctamethylcyclotetrasiloxaneC₈H₂₄O₄Si₄More flexible; used primarily in lubricants
Polyhedral Oligomeric SilsesquioxaneGeneral formula variesVersatile; used in coatings and nanocomposites
TrisilanolphenylsiloxaneC₁₂H₁₈O₃Si₄Enhanced hydrophilicity; used in adhesives

PSS-Allyl-Heptacyclopentyl substituted stands out due to its specific allyl substitution, which allows for enhanced reactivity and functionality compared to other silsesquioxanes, making it particularly valuable in advanced materials science applications .

Wikipedia

PSS-Allyl-Heptacyclopentyl substituted

Dates

Modify: 2024-04-14

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